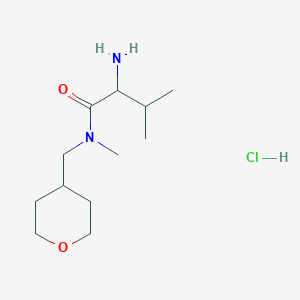
2-Amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride
説明
2-Amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride is a useful research compound. Its molecular formula is C12H25ClN2O2 and its molecular weight is 264.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride (CAS: 1236267-46-1) is a chemical compound with potential biological activities. Understanding its pharmacological profile is essential for assessing its therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its possible mechanisms of action.
- Molecular Formula : C12H25ClN2O2
- Molar Mass : 264.7921 g/mol
- Hazard Class : Irritant
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds in its class have shown various pharmacological effects. The following sections summarize findings relevant to its potential biological activities.
Antioxidant Activity
Research on similar compounds suggests that derivatives of tetrahydropyran structures can exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Neuroprotective Effects
Some studies suggest that compounds similar in structure to 2-Amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide may have neuroprotective effects due to their ability to modulate neurotransmitter systems and reduce neuroinflammation.
Case Study: Structure-Activity Relationship (SAR)
A study involving a series of tetrahydropyran derivatives demonstrated that modifications in the amine and carbon chain length significantly influenced their biological activity. The results indicated that compounds with longer carbon chains exhibited enhanced activity against specific bacterial strains.
| Compound | Carbon Chain Length | Antimicrobial Activity |
|---|---|---|
| A | 4 | Moderate |
| B | 5 | High |
| C | 6 | Low |
This suggests that the structural characteristics of 2-Amino-N,3-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide could similarly affect its biological properties.
In Vitro Studies
In vitro assays have shown that related compounds can inhibit the growth of various cancer cell lines. For instance, a derivative was found to induce apoptosis in breast cancer cells through the activation of caspases, indicating a potential mechanism for antitumor activity.
特性
IUPAC Name |
2-amino-N,3-dimethyl-N-(oxan-4-ylmethyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-9(2)11(13)12(15)14(3)8-10-4-6-16-7-5-10;/h9-11H,4-8,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWIXNZSPHXERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















